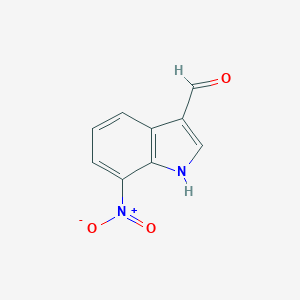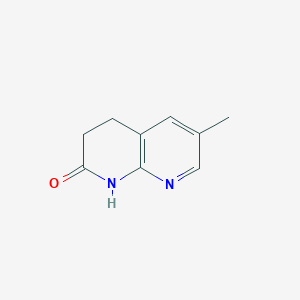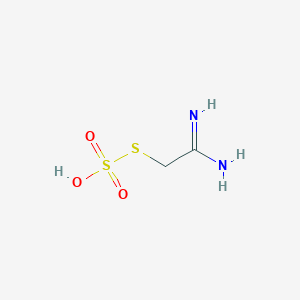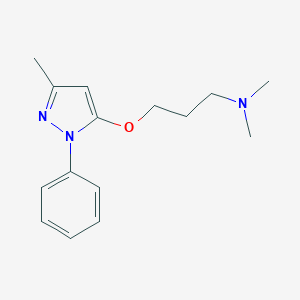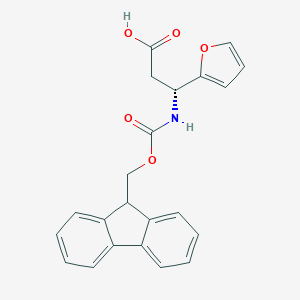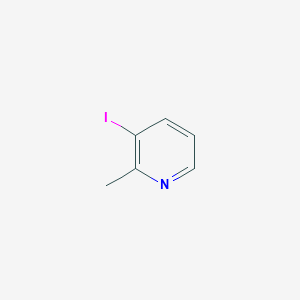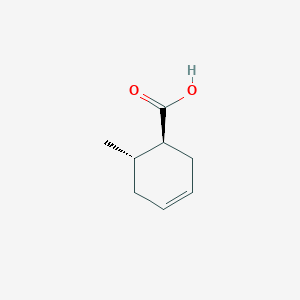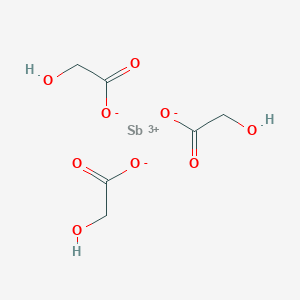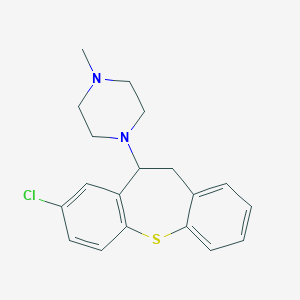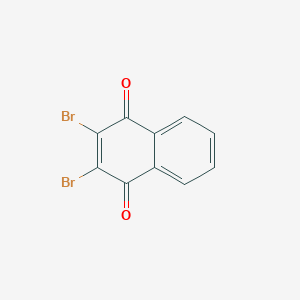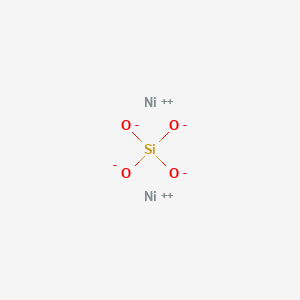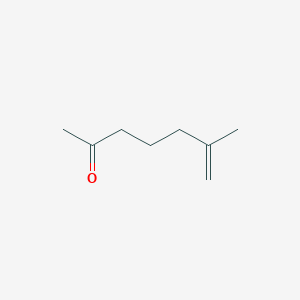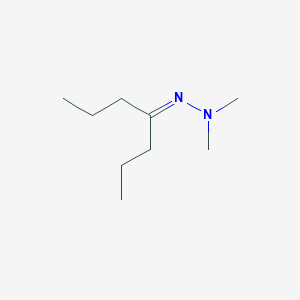
4-Heptanone, dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, dimethylhydrazone is a chemical compound used in scientific research. It is a hydrazone derivative of heptanone, and its chemical formula is C9H20N2. This compound is commonly used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Mécanisme D'action
The mechanism of action of 4-Heptanone, dimethylhydrazone is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic compounds to form stable adducts. It may also act as a chelating agent, binding to metal ions and facilitating their removal from solution.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Heptanone, dimethylhydrazone. However, it is known to be toxic and should be handled with care. It is also a potential irritant to the skin and eyes and can cause respiratory distress if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Heptanone, dimethylhydrazone in lab experiments is its stability and ease of handling. It is also a relatively inexpensive reagent, making it accessible to a wide range of researchers. However, its toxicity and potential irritancy limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving 4-Heptanone, dimethylhydrazone. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of interest is the investigation of its potential as a chelating agent for the removal of heavy metal ions from contaminated water sources. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 4-Heptanone, dimethylhydrazone involves the reaction of heptanone with dimethylhydrazine. The reaction proceeds in the presence of an acid catalyst, typically sulfuric acid. The resulting product is a yellow oil that can be purified by distillation or chromatography.
Applications De Recherche Scientifique
4-Heptanone, dimethylhydrazone is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds. It can also be used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14090-58-5 |
|---|---|
Nom du produit |
4-Heptanone, dimethylhydrazone |
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N-(heptan-4-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-5-7-9(8-6-2)10-11(3)4/h5-8H2,1-4H3 |
Clé InChI |
KCSMAMPZSBWZKW-UHFFFAOYSA-N |
SMILES |
CCCC(=NN(C)C)CCC |
SMILES canonique |
CCCC(=NN(C)C)CCC |
Synonymes |
4-Heptanone dimethyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



